4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate
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Overview
Description
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is a chemical compound with the molecular formula C22H25ClO4. It is known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring and an octyloxy group attached to a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Resulting from hydrolysis.
Quinones and Oxidized Derivatives: Produced from oxidation reactions.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The octyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)benzoic Acid: Shares the octyloxy group but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)benzoic Acid: Contains the chlorocarbonyl group but lacks the octyloxy group.
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with a pentyloxy group instead of a chlorocarbonyl group.
Uniqueness
4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and octyloxy groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
82052-56-0 |
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Molecular Formula |
C22H25ClO4 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C22H25ClO4/c1-2-3-4-5-6-7-16-26-19-12-10-18(11-13-19)22(25)27-20-14-8-17(9-15-20)21(23)24/h8-15H,2-7,16H2,1H3 |
InChI Key |
WYKWVQWRMDHJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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